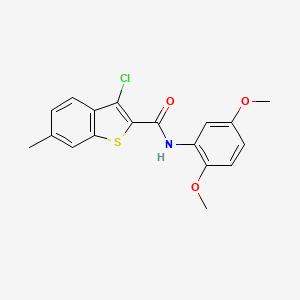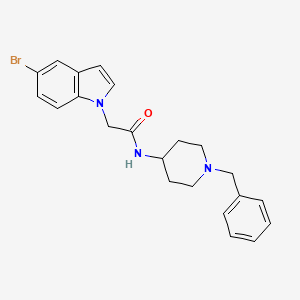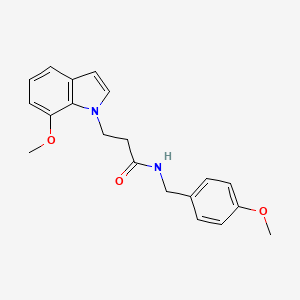
3-chloro-N-(2,5-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the benzothiophene family. Its full IUPAC name is 3-chloro-N-(2,5-dimethoxyphenyl)propanamide with the chemical formula C₁₁H₁₄ClNO₃ . Let’s break it down:
Benzothiophene: A heterocyclic aromatic compound containing a thiophene ring fused to a benzene ring.
3-chloro: Indicates a chlorine atom at the third position on the benzene ring.
N-(2,5-dimethoxyphenyl): Refers to a phenyl group with two methoxy (OCH₃) substituents at positions 2 and 5.
6-methyl: Indicates a methyl group (CH₃) at the sixth position on the benzothiophene ring.
1-benzothiophene-2-carboxamide: The carboxamide functional group (CONH₂) is attached to the benzothiophene ring.
Preparation Methods
Synthetic Routes::
Amide Formation: The compound can be synthesized by reacting 3-chloropropanoyl chloride with 2,5-dimethoxyaniline in the presence of a base (such as triethylamine). This forms the amide linkage.
Benzothiophene Ring Formation: The benzothiophene ring can be constructed via cyclization reactions using appropriate reagents and conditions.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Substitution: Chlorine substitution reactions can occur at the 3-position.
Reduction: Reduction of the carbonyl group (C=O) in the amide may yield the corresponding alcohol.
N-Bromosuccinimide (NBS): Used for benzylic bromination reactions.
Hydrogenation Catalysts: Employed for reduction reactions.
Strong Bases: Facilitate amide formation.
- Byproducts may include regioisomers and partially reduced forms.
3-Chloro-N-(2,5-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide: itself is a significant product.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Investigated for potential drug development due to its structural features.
Biological Studies: Used as a probe to explore biological pathways.
Materials Science: May contribute to the design of functional materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While unique, it shares similarities with other benzothiophenes, such as 2-bromo-benzamide (CAS Number: 4001-73-4) and 4-chloro-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide (CAS Number: 868255-10-1). These compounds exhibit diverse properties and applications.
Properties
Molecular Formula |
C18H16ClNO3S |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
3-chloro-N-(2,5-dimethoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H16ClNO3S/c1-10-4-6-12-15(8-10)24-17(16(12)19)18(21)20-13-9-11(22-2)5-7-14(13)23-3/h4-9H,1-3H3,(H,20,21) |
InChI Key |
SGDVRROPYQUUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=CC(=C3)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B11141135.png)

![4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B11141145.png)
![N-(4-acetylphenyl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B11141153.png)
![benzyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11141158.png)
![4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11141162.png)
![2-methyl-5-oxo-N-[4-(trifluoromethoxy)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11141166.png)
![4-{[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B11141168.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B11141170.png)
![1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B11141177.png)

![2-(4-Chlorophenyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B11141191.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141200.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11141209.png)
